Dipotassium N-acetyl-DL-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium N-acetyl-DL-aspartate is a chemical compound with the molecular formula C6H7K2NO5. It is a potassium salt derivative of N-acetyl-DL-aspartic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipotassium N-acetyl-DL-aspartate can be synthesized through the acetylation of DL-aspartic acid with acetic anhydride in the presence of a base such as potassium hydroxide. The reaction typically involves dissolving DL-aspartic acid in water, adding potassium hydroxide to form the potassium salt, and then reacting it with acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N-acetyl-DL-aspartic acid.
Reduction: Formation of N-hydroxyethyl-DL-aspartate.
Substitution: Formation of various substituted aspartates depending on the nucleophile used.
Scientific Research Applications
Dipotassium N-acetyl-DL-aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Dipotassium N-acetyl-DL-aspartate involves its interaction with specific enzymes and receptors in the body. It is known to modulate the activity of enzymes involved in the synthesis and degradation of neurotransmitters. Additionally, it can influence cellular signaling pathways, particularly those related to energy metabolism and neuroprotection.
Comparison with Similar Compounds
N-acetyl-L-aspartate: A naturally occurring compound in the brain, involved in myelination and neurotransmission.
N-acetyl-D-aspartate: Similar to N-acetyl-L-aspartate but with a different stereochemistry.
N-acetylaspartylglutamate: A neuropeptide derived from N-acetylaspartate, involved in neurotransmission.
Uniqueness: Dipotassium N-acetyl-DL-aspartate is unique due to its potassium salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in industrial and research applications where these properties are advantageous.
Properties
CAS No. |
3397-52-2 |
---|---|
Molecular Formula |
C6H9KNO5 |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
dipotassium;2-acetamidobutanedioate |
InChI |
InChI=1S/C6H9NO5.K/c1-3(8)7-4(6(11)12)2-5(9)10;/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12); |
InChI Key |
IOUPLZQKMBGLIA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC(=O)[O-])C(=O)[O-].[K+].[K+] |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O.[K] |
Key on ui other cas no. |
3397-52-2 |
sequence |
D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.